molecular formula C18H15NO4 B1664878 Aminaftone CAS No. 14748-94-8

Aminaftone

Cat. No.: B1664878
CAS No.: 14748-94-8
M. Wt: 309.3 g/mol
InChI Key: YLMPBJUYFTWHKJ-UHFFFAOYSA-N
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Mechanism of Action

Aminaftone, also known as aminaphthone or Aminaphtone, is a chemical compound that has been used for more than thirty years to treat a variety of vascular disorders . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets a broad spectrum of biological mediators involved in the regulation of endothelial homeostasis . These include adhesion molecules (i.e., VCAM, ICAM, Selectins), vasoconstrictor peptides (i.e., Endothelin-1), and pro-inflammatory cytokine expression (i.e., IL-6, IL-10, VEGF, TGF-beta) .

Mode of Action

This compound interacts with its targets by downregulating their expression . It interferes with the production of Endothelin-1 (ET-1) by downregulating the in vitro PPET-1 gene expression in a dose- and time-dependent manner . This results in a decrease in the final production of ET-1 .

Biochemical Pathways

The downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokines by this compound affects the biochemical pathways involved in endothelial homeostasis . This interference leads to altered microvascular reactivity, which is seen in various clinical scenarios .

Pharmacokinetics

It is known that this compound is a medication that inhibits erythrocyte aggregation in capillaries, improving venous return for the treatment of capillary fragility .

Result of Action

The molecular and cellular effects of this compound’s action include the downregulation of adhesion molecules, vasoconstrictor peptides, and pro-inflammatory cytokine expression . This leads to improved microvascular reactivity and provides relief from symptoms in various clinical conditions .

Biochemical Analysis

Biochemical Properties

Aminaftone has been reported to enhance the wall resistance of veins, capillaries, and lymphatic vessels . It inhibits erythrocyte aggregation in capillaries, thereby improving venous return and treating capillary fragility . This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

This compound has been shown to significantly reduce the release of Endothelin-1 (ET-1) in murine models after sclerotherapy . ET-1 is a potent vasoconstrictor peptide that is excessively released by endothelial cells and is involved in the pathogenesis of benign visual and neurological disturbances . This compound’s ability to reduce ET-1 release suggests that it can influence cell function, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by interfering with the production of ET-1 . It inhibits ET-1 production in cell cultures by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene . This mechanism of action does not influence Endothelin-converting enzyme (ECE) activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been reported to increase skin blood perfusion in short-time in patients with Raynaud’s phenomenon

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a very low acute and long-term toxicity . No deaths or toxic symptoms were observed up to doses of 3.0 g/kg in rabbits, mice, and rats . In dogs, a dose of 1.5 g/kg produced no toxic symptoms

Metabolic Pathways

This compound seems to interfere with the pathogenetic pathway of ET-1, downregulating in vitro PPET-1 gene expression in a dose- and time-dependent manner, decreasing the final production of ET-1

Preparation Methods

The preparation of aminaphthone involves a two-step synthetic route. Initially, an ester bond is formed between 2-hydroxy-3-methyl-1,4-naphthohydroquinone and a p-nitrobenzoyl halide in benzene. This is followed by catalytic hydrogenation under pressure in dioxane to obtain the final product . Recent advancements have introduced a new process that uses solvents with low toxicity and mild reaction conditions, making it more suitable for industrial-scale production .

Chemical Reactions Analysis

Aminaphthone undergoes various chemical reactions, including:

    Oxidation: Aminaphthone can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Aminaphthone can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Aminaphthone is unique in its ability to protect endothelial cells and improve venous return. Similar compounds include:

    1-naphthol: A naphthalene derivative with hydroxyl groups.

    Aminobenzoic acid: An aromatic compound with amino and carboxyl groups.

    Aniline: A simple aromatic amine.

Compared to these compounds, aminaphthone has a more specific action on endothelial protection and capillary fragility .

Properties

IUPAC Name

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMPBJUYFTWHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163725
Record name 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14748-94-8
Record name 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14748-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminaftone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminaphthone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266
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Record name AMINAPHTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:

  • Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]
  • Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]
  • Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []

ANone: The modulation of these pathways by aminaphtone is believed to contribute to:

  • Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]
  • Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]
  • Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []

ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []

ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.

ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []

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